1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde
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Overview
Description
1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 1-position and an aldehyde group at the 4-position.
Preparation Methods
The synthesis of 1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another approach includes the use of multicomponent reactions, which improve atom economy and yield . Industrial production methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles .
Chemical Reactions Analysis
1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
Industry: The compound is utilized in the production of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde involves its interaction with molecular targets and pathways in the body. The compound can modulate neurotransmitter systems, particularly the dopamine system, by binding to dopamine receptors and influencing their activity . This interaction can lead to neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
1-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methyl and aldehyde groups.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with hydroxyl groups at the 6 and 7 positions.
1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-: A compound with methoxy groups at the 6, 7, and 8 positions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-8-10-4-2-3-5-11(10)9(7-13)6-12-8/h6-7H,2-5H2,1H3 |
InChI Key |
JVLQRZNXFSKHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1CCCC2)C=O |
Origin of Product |
United States |
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